1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene
Description
1-[(4-Methoxyphenyl)methoxy]-3-nitro-Benzene is a benzene derivative featuring two distinct substituents: a 3-nitro group (electron-withdrawing) and a 1-[(4-methoxyphenyl)methoxy] group (a benzyloxy moiety with a para-methoxy substitution).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCBEQXXUXLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-[(4-methoxyphenyl)methoxy]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro compound.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methoxy]-3-nitro-Benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-[(4-methoxyphenyl)methoxy]-3-amino-Benzene.
Scientific Research Applications
1-[(4-Methoxyphenyl)methoxy]-3-nitro-Benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyphenylmethoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Research Findings and Implications
- 2j) . This suggests that the target’s methoxybenzyloxy group may limit its efficacy in enzyme inhibition.
- Material Science Applications : Analogous nitro-aromatic compounds (e.g., stilbenes in ) are used in optoelectronics due to their conjugation and stability . The target compound’s dual substituents could make it a candidate for photochemical studies.
Biological Activity
1-[(4-methoxyphenyl)methoxy]-3-nitro-benzene, also known by its CAS number 131770-84-8, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N1O3. Its structure features a methoxy group and a nitro group on a benzene ring, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on hydrazone derivatives showed minimal inhibitory concentrations (MICs) against various bacterial strains. While specific data for this compound is limited, related compounds have demonstrated promising results:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Hydrazone A | 3.91 | Staphylococcus aureus |
| Hydrazone B | 15.62 | Gram-positive bacteria |
| Hydrazone C | 31.25 | Gram-negative bacteria |
These findings suggest that the presence of methoxy and nitro groups may enhance the antimicrobial efficacy of such compounds .
Anticancer Activity
The anticancer potential of related compounds has been evaluated in various studies. For example, certain derivatives of benzo[b]furan have shown significant cytotoxicity against human cancer cell lines, indicating that structural similarities may confer similar properties to this compound.
A study utilizing the MTT assay assessed the viability of cancer cells treated with related compounds. The results indicated varying levels of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | U-87 (glioblastoma) | 10 |
| Compound Y | MDA-MB-231 (breast cancer) | 20 |
The observed IC50 values suggest that modifications in the chemical structure can significantly affect biological activity .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group may influence solubility and bioavailability, enhancing the compound's interaction with biological membranes.
Case Studies
A notable case study involved the synthesis and biological evaluation of various derivatives based on similar structures. The study found that compounds featuring both nitro and methoxy functionalities exhibited enhanced activity against cancer cell lines compared to their counterparts lacking these groups.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-[(4-methoxyphenyl)methoxy]-3-nitro-benzene with high purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. First, introduce the methoxyphenylmethoxy group via nucleophilic aromatic substitution using 4-methoxyphenylmethanol under alkaline conditions. Subsequent nitration at the meta position requires careful control of reaction temperature (0–5°C) and nitric acid concentration to avoid over-nitration or ring oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts like dinitro derivatives .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of 1H/13C NMR to identify substituent positions and coupling patterns (e.g., methoxy protons at ~3.8 ppm, nitro group deshielding effects). FTIR confirms the nitro group (asymmetric stretch at ~1520 cm⁻¹) and ether linkage (C–O–C at ~1250 cm⁻¹). For crystalline samples, X-ray diffraction (SHELX software) resolves bond lengths and angles, validating steric effects from the bulky methoxyphenylmethoxy group .
Q. What safety protocols are essential when handling intermediates in the synthesis of this compound?
- Methodological Answer : Nitration steps involve concentrated HNO₃ and H₂SO₄, requiring inert atmosphere conditions and PPE (acid-resistant gloves, face shields). Intermediate nitro derivatives are often shock-sensitive; store at low temperatures (<5°C) and avoid metal contacts. Waste disposal must neutralize acidic residues with bicarbonate before disposal .
Advanced Research Questions
Q. How does the electronic nature of the methoxyphenylmethoxy group influence regioselectivity during nitration?
- Methodological Answer : The methoxy group acts as an electron-donating para director, while the nitro group is a strong meta director. Computational studies (DFT, Gaussian09) show that the methoxyphenylmethoxy group’s steric bulk slightly distorts the benzene ring, favoring nitration at the less hindered meta position relative to the methoxy group. Experimental validation via competitive nitration with deuterated analogs can map electronic vs. steric contributions .
Q. What strategies optimize the stability of this compound under thermal or photolytic conditions?
- Methodological Answer : Thermal stability assays (TGA/DSC) reveal decomposition above 180°C, driven by nitro group reduction. Stabilization via co-crystallization with inert matrices (e.g., cyclodextrins) reduces degradation. Photolytic studies (UV-Vis, 254 nm) show nitro-to-nitrite isomerization; adding radical scavengers (e.g., BHT) mitigates this pathway .
Q. Can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Yes. Docking studies (AutoDock Vina) using palladium catalysts suggest the nitro group’s electron-withdrawing nature activates the ring for Suzuki-Miyaura coupling at the ortho position. However, steric hindrance from the methoxyphenylmethoxy group limits accessibility, requiring bulky ligands (e.g., SPhos) to enhance yields .
Q. How does solvent polarity affect the compound’s photophysical properties?
- Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., λmax = 320 nm in hexane vs. 335 nm in DMSO) correlate with the nitro group’s polarity. Time-resolved fluorescence in varying solvents (e.g., ethanol, acetonitrile) quantifies excited-state lifetime changes, revealing charge-transfer interactions between the nitro and methoxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
